2-Isopropyl-4-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSKFUMSIJTGTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336073 | |

| Record name | 2-Isopropyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60515-72-2 | |

| Record name | 2-Isopropyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropyl-4-nitrophenol: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Isopropyl-4-nitrophenol (CAS No. 60515-72-2), a substituted nitrophenol of interest in various chemical and pharmaceutical research domains. This document delves into the core chemical and physical properties, structural elucidation, a detailed synthesis protocol, and a discussion of its potential, yet largely unexplored, applications in drug development. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted data and comparative analysis with structurally related molecules to offer valuable insights for researchers.

Introduction and Compound Identification

This compound is an aromatic organic compound featuring a phenol ring substituted with an isopropyl group at position 2 and a nitro group at position 4. Its chemical structure suggests potential for diverse chemical reactivity and biological activity, stemming from the interplay of the electron-donating hydroxyl and isopropyl groups and the electron-withdrawing nitro group.

It is crucial to distinguish this compound from its isomer, 2-Isopropyl-5-methyl-4-nitrophenol (a derivative of thymol), as these two compounds are often conflated in scientific literature and databases. This guide focuses exclusively on the former.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 4-nitro-2-propan-2-ylphenol | [1] |

| CAS Number | 60515-72-2 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| InChI | InChI=1S/C9H11NO3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,11H,1-2H3 | [1] |

| SMILES | CC(C)C1=C(C=CC(=C1)--INVALID-LINK--[O-])O | [1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 2. These properties are essential for understanding its behavior in various experimental settings, including solubility, reactivity, and potential for biological interactions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 86 °C | |

| Boiling Point | 294.3 °C (Predicted) | |

| pKa | 7.62 ± 0.22 (Predicted) | |

| Appearance | Brown to black solid | |

| XLogP3-AA | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 66.1 Ų | [1] |

Chemical Structure and Elucidation

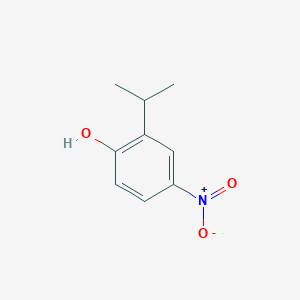

The chemical structure of this compound is presented in Figure 1. The molecule consists of a benzene ring functionalized with a hydroxyl group (-OH), an isopropyl group (-CH(CH₃)₂), and a nitro group (-NO₂). The relative positions of these substituents are key to its chemical properties and reactivity. The hydroxyl group makes the compound weakly acidic, while the nitro group is a strong electron-withdrawing group, influencing the electron density distribution in the aromatic ring.

Figure 1. 2D Chemical Structure of this compound.

Spectroscopic Data (Predicted)

3.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the isopropyl group protons, and the phenolic hydroxyl proton.

-

Aromatic Protons: Three protons on the aromatic ring are expected to appear as a complex splitting pattern in the downfield region (typically δ 6.5-8.5 ppm). The proton ortho to the nitro group is expected to be the most deshielded.

-

Isopropyl Group: The methine proton (-CH) of the isopropyl group will appear as a septet, and the six equivalent methyl protons (-CH₃) will appear as a doublet.

-

Hydroxyl Proton: The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

3.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups. The carbon attached to the nitro group is expected to be significantly downfield, while the carbons of the isopropyl group will be in the upfield region.

3.1.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

N-O stretch (nitro group): Two strong bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

-

C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

3.1.4. Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z = 181. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂, 46 Da) and the isopropyl group (-CH(CH₃)₂, 43 Da).

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the direct nitration of 2-isopropylphenol. The hydroxyl and isopropyl groups are ortho-, para-directing, and the introduction of the nitro group at the para position is sterically favored.

Experimental Protocol: Nitration of 2-Isopropylphenol

This protocol is adapted from established methods for the nitration of phenols.

Materials:

-

2-Isopropylphenol

-

Acetic acid (glacial)

-

Nitric acid (69%)

-

Ice

-

tert-Butyl methyl ether

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-isopropylphenol (1 equivalent) in glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Nitration: Slowly add a pre-cooled mixture of 69% nitric acid (1.1 equivalents) dropwise to the solution, maintaining the temperature below 10 °C.

-

Reaction: Stir the reaction mixture at this temperature for 30 minutes after the addition is complete.

-

Quenching: Quench the reaction by slowly pouring the mixture into ice water.

-

Extraction: Extract the aqueous mixture with tert-butyl methyl ether.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound as a yellow solid.

Diagram of the Synthesis Workflow:

Potential Applications in Drug Development and Research

While specific biological activities of this compound are not extensively documented, its structural motifs suggest several areas of potential interest for researchers in drug development.

-

Antimicrobial Activity: Phenolic compounds, including thymol (2-isopropyl-5-methylphenol), are well-known for their antimicrobial properties. The introduction of a nitro group can sometimes enhance this activity. Therefore, this compound could be investigated as a potential antibacterial or antifungal agent.

-

Enzyme Inhibition: The nitroaromatic scaffold is present in some enzyme inhibitors. The specific substitution pattern of this compound might allow it to selectively bind to the active site of certain enzymes, making it a candidate for screening in various enzyme inhibition assays.

-

Chemical Probe: Due to its defined structure and potential for derivatization, this compound could serve as a chemical probe to study biological pathways or as a building block for the synthesis of more complex bioactive molecules.

Hypothetical Mechanism of Action (Antimicrobial):

The antimicrobial action of nitrophenols could involve multiple mechanisms, including the disruption of cell membranes, inhibition of essential enzymes, and the generation of reactive oxygen species. The lipophilic nature of the isopropyl group may facilitate its passage through the microbial cell membrane.

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on data for similar nitrophenols, it is expected to be harmful if swallowed, and may cause skin and eye irritation.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion and Future Directions

This compound is a compound with interesting chemical features, yet its biological and pharmacological properties remain largely unexplored. This guide provides a foundational understanding of its chemical properties, structure, and a reliable synthesis protocol. The lack of experimental spectroscopic and biological data highlights a significant opportunity for future research. Further investigation into its antimicrobial, enzymatic, and other biological activities is warranted to unlock its full potential as a research tool or a lead compound in drug discovery.

References

An In-Depth Technical Guide to the Synthesis of 2-Isopropyl-4-nitrophenol

Executive Summary

This technical guide provides a comprehensive examination of the synthetic pathways leading to 2-Isopropyl-4-nitrophenol, a substituted phenol of interest in fine chemical synthesis. The primary focus is on the direct electrophilic nitration of 2-isopropylphenol, a route favored for its atom economy and straightforward execution. We will dissect the underlying chemical principles, including the synergistic directing effects of the hydroxyl and isopropyl groups and the critical role of steric hindrance in achieving high regioselectivity. An alternative two-step nitrosation-oxidation pathway, offering enhanced control for certain applications, is also discussed. This document furnishes detailed, field-proven experimental protocols, data tables for easy reference, and process diagrams to provide researchers, scientists, and drug development professionals with a thorough and practical resource for the synthesis of this compound.

Introduction to this compound

This compound (CAS: 60515-72-2) is an aromatic organic compound featuring a phenol backbone substituted with an isopropyl group at the ortho position and a nitro group at the para position relative to the hydroxyl function.[1] Its structure combines the reactivity of a phenol, the steric bulk of an isopropyl group, and the electron-withdrawing nature of a nitro group, making it a versatile intermediate for the synthesis of more complex molecules, including potential agrochemicals and pharmaceutical agents. An understanding of its synthesis is crucial for leveraging its potential in various research and development applications.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is provided below for reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | PubChem[1] |

| IUPAC Name | 4-nitro-2-(propan-2-yl)phenol | PubChem[1] |

| CAS Number | 60515-72-2 | PubChem[1] |

| Appearance | Expected to be a crystalline solid | General knowledge |

| Kovats Retention Index | 1697 (Standard non-polar) | NIST[1] |

Core Synthesis Pathways: Mechanistic Insights

The synthesis of this compound is predominantly achieved through the electrophilic substitution on the 2-isopropylphenol precursor. The choice of pathway hinges on the desired level of selectivity, reaction control, and scale.

Pathway A: Regioselective Direct Nitration of 2-Isopropylphenol (Primary Route)

The most direct and common method for preparing this compound is the nitration of 2-isopropylphenol. This reaction is a classic example of electrophilic aromatic substitution.

3.1.1 Mechanistic Rationale: Electrophilic Aromatic Substitution

The reaction proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a nitric acid source. This electrophile then attacks the electron-rich aromatic ring of 2-isopropylphenol. The hydroxyl group (-OH) of the phenol strongly activates the ring, making it much more susceptible to electrophilic attack than benzene itself.[2] Consequently, the reaction can often be performed under milder conditions, for instance, using dilute nitric acid, which is not feasible for the nitration of benzene.[2]

3.1.2 The Role of Directing Groups and Steric Hindrance

The regiochemical outcome of the reaction is governed by the two substituents already present on the ring:

-

Hydroxyl (-OH) Group: A strongly activating ortho-, para-director due to its ability to donate a lone pair of electrons into the aromatic π-system, stabilizing the intermediate arenium ion when attack occurs at the ortho and para positions.[3]

-

Isopropyl (-CH(CH₃)₂) Group: A moderately activating ortho-, para-director through an inductive effect.

The directing effects of both groups are synergistic, strongly favoring substitution at positions 4 (para to -OH) and 6 (ortho to -OH). However, the bulky isopropyl group at position 2 exerts significant steric hindrance on the adjacent position 6.[4] This steric crowding makes an electrophilic attack at the 6-position energetically unfavorable. As a result, the nitronium ion preferentially attacks the electronically activated and sterically accessible 4-position, leading to this compound as the major product with high regioselectivity.[4]

3.1.3 Choice of Nitrating Agents and Reaction Control

Several nitrating systems can be employed, with the choice impacting reaction vigor and safety.

-

Dilute Nitric Acid: Sufficient for the activated phenol ring and offers good control, minimizing oxidation and polysubstitution byproducts.[2]

-

Concentrated Nitric Acid: Used in a solvent like water or acetic acid, it provides a higher concentration of the nitronium ion for a faster reaction.[5][6]

-

Heterogeneous Systems: Milder, solid-supported reagents like NaNO₃ with Mg(HSO₄)₂ or NaHSO₄·H₂O on wet SiO₂ can be used.[7] These systems offer advantages in terms of simplified workup, milder conditions, and reduced acidic waste.[7]

Causality Behind Experimental Choices: Temperature control is paramount. Nitration is a highly exothermic reaction. Maintaining low temperatures (e.g., 0-15°C) is a critical, self-validating control measure to prevent runaway reactions, reduce the formation of undesired isomers, and suppress oxidative side-reactions that can lead to tar formation.[8]

Pathway B: Two-Step Nitrosation-Oxidation (Alternative Route)

For substrates that are particularly sensitive to oxidation or where maximum para-selectivity is required, a two-step approach is a well-established alternative.[9]

3.2.1 Principle and Advantages

This method involves two distinct chemical transformations:

-

Nitrosation: The phenol is first treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid. The electrophile in this step is the nitrosonium ion (NO⁺), which is significantly less reactive than the nitronium ion. This lower reactivity enhances its selectivity for the sterically unhindered and electronically rich para-position, yielding 2-isopropyl-4-nitrosophenol.

-

Oxidation: The intermediate 4-nitrosophenol is then oxidized to the final 4-nitrophenol product. A common and effective oxidizing agent for this transformation is nitric acid.[9]

This pathway provides an authoritative level of control by separating the substitution and oxidation steps, often resulting in higher purity of the desired para-isomer and avoiding the vigorous, sometimes difficult-to-control nature of direct nitration.

Detailed Experimental Protocols

The following protocol is a representative procedure for the primary synthesis pathway, derived from established methodologies for the nitration of phenols.[5][6]

Protocol for Direct Nitration of 2-Isopropylphenol

Disclaimer: This protocol involves the use of strong acids and exothermic reactions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

4.1.1 Materials and Reagents

| Reagent/Material | Grade | Quantity | Molar Eq. |

| 2-Isopropylphenol | Reagent | 13.6 g (0.1 mol) | 1.0 |

| Nitric Acid (70%) | Reagent | 9.0 g (6.3 mL, 0.1 mol) | 1.0 |

| Deionized Water | 50 mL | - | |

| Ethyl Acetate | ACS | 200 mL | - |

| Saturated Sodium Bicarbonate Soln. | 100 mL | - | |

| Brine (Saturated NaCl Soln.) | 50 mL | - | |

| Anhydrous Sodium Sulfate | Anhydrous | 10 g | - |

| Ice | As needed | - |

4.1.2 Step-by-Step Procedure

-

Setup: Place a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in an ice-water bath.

-

Dissolution: Add 2-isopropylphenol (13.6 g) and deionized water (36 mL) to the flask. Stir the suspension until the phenol is well-dispersated.

-

Cooling: Cool the flask in the ice bath, ensuring the internal temperature of the suspension drops to between 0°C and 5°C.

-

Nitrating Agent Addition: Add 70% nitric acid (6.3 mL) dropwise via the dropping funnel to the stirred suspension over a period of 30-40 minutes. Causality: A slow, controlled addition is critical to dissipate the heat generated from the exothermic reaction and maintain the internal temperature below 10°C. This prevents over-nitration and side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 40 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Add 100 mL of cold deionized water to the reaction mixture. The product may precipitate as an oily solid. Transfer the entire mixture to a separatory funnel.

-

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 100 mL). Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL) to remove excess water.

-

Drying & Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[5]

4.1.3 Purification and Characterization

The resulting crude residue can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent to yield pure this compound.[5][6] The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Process Visualization

Diagrams created using DOT language provide a clear visual representation of the chemical pathways and experimental workflow.

Diagram: Pathway A - Direct Nitration

Caption: Direct nitration of 2-isopropylphenol.

Diagram: Pathway B - Nitrosation-Oxidation

Caption: Two-step nitrosation-oxidation pathway.

Diagram: General Experimental Workflow

Caption: Standard organic synthesis workflow.

Conclusion

The synthesis of this compound is most efficiently achieved via the direct, regioselective nitration of 2-isopropylphenol. The success of this pathway is underpinned by a sound understanding of electronic and steric effects, which synergistically direct the electrophilic attack to the desired para-position. Meticulous control of reaction temperature is the most critical parameter for ensuring a safe reaction and high product yield. While the alternative two-step nitrosation-oxidation route offers a higher degree of control, the direct nitration method remains the preferred choice for its simplicity and efficiency. This guide provides the necessary theoretical foundation and practical protocols to enable researchers to confidently undertake the synthesis of this valuable chemical intermediate.

References

- 1. This compound | C9H11NO3 | CID 528954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.sciepub.com [pubs.sciepub.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. US3848002A - Process for the production of p-nitrophenols - Google Patents [patents.google.com]

A Guide to the Predicted Spectroscopic Profile of 2-Isopropyl-4-nitrophenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-4-nitrophenol is a phenolic compound of interest in various chemical and pharmaceutical research areas. Its molecular structure, featuring a phenol ring substituted with an isopropyl group and a nitro group, suggests potential for diverse chemical reactivity and biological activity. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and development settings.

This technical guide provides a comprehensive, predicted spectroscopic profile of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimentally derived public data for this specific molecule, this guide leverages established principles of spectroscopy and data from analogous compounds to predict its spectral features. This approach offers a robust framework for researchers in the synthesis, analysis, and application of this compound.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is key to understanding its spectroscopic behavior. The molecule consists of a benzene ring with a hydroxyl (-OH) group at position 1, an isopropyl group (-CH(CH₃)₂) at position 2, and a nitro group (-NO₂) at position 4. This arrangement of functional groups will give rise to a unique set of signals in each spectroscopic analysis.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the phenolic hydroxyl proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Doublet | 6H | -CH(CH₃ )₂ |

| ~3.20 | Septet | 1H | -CH (CH₃)₂ |

| ~7.00 | Doublet | 1H | Ar-H (ortho to -OH) |

| ~7.90 | Doublet of Doublets | 1H | Ar-H (ortho to -NO₂) |

| ~8.10 | Doublet | 1H | Ar-H (meta to -OH) |

| ~10.50 | Singlet (broad) | 1H | -OH |

Causality Behind Predicted Chemical Shifts and Multiplicities:

-

Isopropyl Group: The six methyl protons (-CH(CH₃ )₂) are equivalent and are split by the single methine proton, resulting in a doublet. The methine proton (-CH (CH₃)₂) is split by the six equivalent methyl protons, leading to a septet.

-

Aromatic Protons: The electron-withdrawing nitro group and the electron-donating hydroxyl and isopropyl groups will deshield the aromatic protons to varying extents, leading to distinct signals in the aromatic region. The exact coupling patterns (doublets and doublet of doublets) arise from the spin-spin coupling between adjacent aromatic protons.

-

Hydroxyl Proton: The phenolic proton is typically a broad singlet and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~22.0 | -CH(C H₃)₂ |

| ~27.0 | -C H(CH₃)₂ |

| ~115.0 | Ar-C (ortho to -OH) |

| ~125.0 | Ar-C (meta to -OH) |

| ~126.0 | Ar-C (ortho to -NO₂) |

| ~138.0 | Ar-C (ipso to isopropyl) |

| ~141.0 | Ar-C (ipso to -NO₂) |

| ~155.0 | Ar-C (ipso to -OH) |

Rationale for Predicted Chemical Shifts:

-

Aliphatic Carbons: The carbons of the isopropyl group are expected in the upfield region of the spectrum.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the hydroxyl group (C-OH) is expected to be the most downfield among the protonated aromatic carbons due to the deshielding effect of the oxygen atom. The carbons ortho and para to the electron-withdrawing nitro group will also be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl, nitro, isopropyl, and aromatic moieties.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad, Strong | O-H stretch (phenolic) |

| 2850-3000 | Medium | C-H stretch (aliphatic, isopropyl) |

| ~3100 | Medium | C-H stretch (aromatic) |

| 1500-1600 | Strong | C=C stretch (aromatic ring) |

| 1500-1550 | Strong, Asymmetric | N-O stretch (nitro group) |

| 1300-1350 | Strong, Symmetric | N-O stretch (nitro group) |

| ~1200 | Strong | C-O stretch (phenolic) |

Interpretation of Key Absorption Bands:

-

O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is a hallmark of a hydrogen-bonded hydroxyl group, characteristic of phenols.

-

N-O Stretches: The nitro group will show two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations.

-

C-H Stretches: The spectrum will differentiate between the sp³-hybridized C-H bonds of the isopropyl group and the sp²-hybridized C-H bonds of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

-

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₉H₁₁NO₃. The predicted molecular weight is approximately 181.19 g/mol . Therefore, the mass spectrum should show a molecular ion peak at m/z = 181.

-

Predicted Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several key pathways:

-

Loss of a methyl group (-CH₃): A significant peak would be expected at m/z = 166, corresponding to the loss of a methyl radical from the isopropyl group.

-

Loss of the nitro group (-NO₂): A peak at m/z = 135 could be observed due to the loss of a nitro group.

-

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the isopropyl group could lead to a fragment at m/z = 139.

-

An In-depth Technical Guide to 2-Isopropyl-4-nitrophenol: Physicochemical Characteristics and Potential Applications

Introduction

2-Isopropyl-4-nitrophenol is a substituted aromatic compound belonging to the nitrophenol family. Its molecular structure, featuring an isopropyl group and a nitro functional group attached to a phenol backbone, suggests a unique combination of physical and chemical properties that are of significant interest to researchers in medicinal chemistry, materials science, and drug development. The presence of the nitro group, a strong electron-withdrawing group, profoundly influences the acidity of the phenolic hydroxyl group and the overall reactivity of the aromatic ring. This guide provides a comprehensive overview of the physicochemical characteristics of this compound, outlines its synthesis, and explores its potential applications based on its structural attributes and the known bioactivities of related compounds.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted values derived from computational models. This distinction is crucial for experimental design and data interpretation.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 60515-72-2 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 181.19 g/mol | --INVALID-LINK-- |

| Appearance | Brown to black solid | --INVALID-LINK-- |

| Melting Point | 86 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 294.3 ± 33.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.209 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 7.62 ± 0.22 | --INVALID-LINK-- |

| Solubility | Information not readily available | |

| XLogP3 | 2.4 | --INVALID-LINK-- |

Chemical Structure and Reactivity

The chemical structure of this compound is depicted below. The molecule consists of a benzene ring substituted with a hydroxyl group (-OH) at position 1, an isopropyl group (-CH(CH₃)₂) at position 2, and a nitro group (-NO₂) at position 4.

2-Isopropyl-4-nitrophenol CAS number and molecular weight

An In-depth Technical Guide to 2-Isopropyl-4-nitrophenol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 60515-72-2), a substituted nitrophenol of interest to researchers in synthetic chemistry and drug discovery. The document delineates its core physicochemical properties, proposes a detailed protocol for its synthesis via nitration of 2-isopropylphenol, and outlines standard characterization techniques. Furthermore, it discusses the compound's chemical reactivity, essential safety and handling protocols, and explores its potential applications based on the known bioactivities of related nitrophenolic structures. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the study and application of substituted aromatic compounds.

Core Compound Identification and Properties

This compound is an aromatic organic compound characterized by a phenol ring substituted with an isopropyl group at position 2 and a nitro group at position 4.

| Property | Value | Source(s) |

| CAS Number | 60515-72-2 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO₃ | [1][3][4] |

| Molecular Weight | 181.19 g/mol | [1][2][3][4][5] |

| IUPAC Name | 4-nitro-2-propan-2-ylphenol | [6][7] |

| Synonyms | 4-nitro-2-isopropylphenol | |

| Physical Form | Solid (predicted) | |

| pKa (Predicted) | 7.62 ± 0.22 | [4][8] |

| Topological Polar Surface Area | 66.05 Ų | [4][9] |

| XLogP3 | 2.4 | [5][6] |

Synthesis Protocol: Nitration of 2-Isopropylphenol

The synthesis of this compound can be effectively achieved through the electrophilic nitration of its precursor, 2-isopropylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the isopropyl group is a weakly activating, ortho-, para-director. Due to steric hindrance from the bulky isopropyl group at the adjacent ortho position (position 6), the nitration is expected to proceed with high regioselectivity to the para position (position 4), which is sterically accessible and electronically activated.

This protocol is adapted from established methods for the nitration of phenols.

Materials and Reagents

-

2-Isopropylphenol

-

Glacial Acetic Acid

-

Nitric Acid (70%)

-

Ice

-

Distilled Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexane

Step-by-Step Experimental Procedure

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of 2-isopropylphenol in 50 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C while stirring continuously.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 6 mL of 70% nitric acid to 10 mL of glacial acetic acid. Cool this mixture in the ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred 2-isopropylphenol solution over approximately 30 minutes. Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent over-nitration or side reactions. The temperature of the reaction mixture must be maintained below 10 °C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours to ensure the reaction proceeds to completion.

-

Quenching: Slowly pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. A precipitate of the crude product is expected to form.

-

Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until effervescence ceases. This step removes residual acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with distilled water (2 x 50 mL) followed by brine (1 x 50 mL) to remove water-soluble impurities.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient as the eluent.[2] Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to isolate the pure product.

Synthesis Workflow Diagram

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. quora.com [quora.com]

- 4. Nitrophenols | C6H7NO3 | CID 88473196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C9H11NO3 | CID 528954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. data.virginia.gov [data.virginia.gov]

- 8. Page loading... [guidechem.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Potential Industrial Applications of 2-Isopropyl-4-nitrophenol

Abstract

2-Isopropyl-4-nitrophenol is a substituted aromatic compound possessing a unique combination of a reactive phenolic hydroxyl group, a sterically hindering isopropyl group, and an electron-withdrawing nitro group. While direct, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its chemical structure suggests significant potential as a versatile intermediate in several key industrial sectors. This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and a detailed exploration of its potential industrial applications. By examining the known reactivity of its functional groups and drawing parallels with structurally similar compounds, we will elucidate its prospective roles in the synthesis of agrochemicals, pharmaceuticals, and dyes, as well as its potential as a monomer for specialty polymers and as an antioxidant. This document is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who are interested in exploring the untapped potential of this intriguing molecule.

Introduction: Unveiling the Potential of a Versatile Intermediate

This compound (CAS No. 60515-72-2) is a yellow crystalline solid that belongs to the family of nitrophenols.[1] Its molecular structure, featuring an isopropyl group at the ortho position and a nitro group at the para position relative to the hydroxyl group, imparts a unique set of chemical properties that make it a valuable, albeit underutilized, precursor in organic synthesis. The interplay between the activating hydroxyl group, the bulky isopropyl group, and the deactivating nitro group governs its reactivity in electrophilic and nucleophilic substitution reactions, as well as reduction and condensation reactions.

This guide will delve into the scientific rationale behind the potential industrial applications of this compound, moving beyond a simple recitation of facts to explain the causality behind its predicted utility. We will explore its synthesis from readily available starting materials and provide a thorough characterization of its known properties. The core of this document will focus on its potential as a key building block in the synthesis of high-value downstream products.

Synthesis and Physicochemical Properties

A plausible and efficient laboratory-scale synthesis of this compound involves the direct nitration of 2-isopropylphenol. The ortho-para directing effect of the hydroxyl group, combined with the steric hindrance of the isopropyl group, favors the introduction of the nitro group at the para position.

Synthesis Protocol: Nitration of 2-Isopropylphenol

Materials:

-

2-Isopropylphenol

-

Concentrated Nitric Acid (70%)

-

Glacial Acetic Acid

-

Ice

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Distilled Water

Procedure:

-

Dissolution: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-isopropylphenol in glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and glacial acetic acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

-

Reaction Quenching: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, then pour the mixture over crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer multiple times with dichloromethane.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: A simplified workflow for the synthesis of this compound.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in industrial processes.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 60515-72-2 | [1][3] |

| Molecular Formula | C₉H₁₁NO₃ | [2][3] |

| Molecular Weight | 181.19 g/mol | [2][3] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 86 °C | [1] |

| Boiling Point | 294.3 ± 33.0 °C at 760 mmHg (Predicted) | [1] |

| pKa | 7.62 ± 0.22 (Predicted) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents |

Potential Industrial Applications

The industrial potential of this compound lies in its utility as a chemical intermediate. The nitro group can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations.

Agrochemical Intermediate

One of the most promising applications of this compound is as a precursor in the synthesis of agrochemicals, such as herbicides and fungicides. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by further functionalization to create the active ingredient.

3.1.1. Pathway to Herbicides and Fungicides

The reduction of this compound yields 2-amino-4-isopropylphenol. This aminophenol derivative can then be used as a building block for more complex molecules with pesticidal activity. For example, the amino group can be acylated, alkylated, or converted into a heterocyclic ring system, which are common structural motifs in many commercial pesticides. While direct patents for herbicides derived from this specific molecule are not prominent, the synthesis of various commercial herbicides and fungicides often involves substituted aminophenols.[4][5][6][7][8][9][10]

Caption: Synthetic pathway from this compound to agrochemicals.

Precursor for Dyes and Pigments

The synthesis of azo dyes, a major class of synthetic colorants, often begins with the diazotization of an aromatic amine.[11] The reduction of this compound to 2-amino-4-isopropylphenol provides a versatile precursor for the synthesis of a variety of dyes.[11][12][13]

3.2.1. Azo Dye Synthesis

2-Amino-4-isopropylphenol can be diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reactive intermediate can then be coupled with a suitable coupling component (e.g., another phenol, an aniline, or a naphthol derivative) to form a highly colored azo compound. The specific color and properties of the resulting dye can be fine-tuned by the choice of the coupling component and by further modifications to the molecule.

Pharmaceutical Intermediate

Substituted nitrophenols and aminophenols are common structural motifs in many pharmaceutical compounds.[5] The reduction of 4-nitrophenol is a key step in the industrial synthesis of paracetamol (acetaminophen). By analogy, this compound could serve as a starting material for the synthesis of novel pharmaceutical agents. The resulting 2-amino-4-isopropylphenol could be a precursor for new analgesic, anti-inflammatory, or other therapeutic compounds.

Monomer for Specialty Polymers

Phenolic compounds can be used as monomers in the production of various polymers, such as phenoplasts and polycarbonates. The hydroxyl group of this compound can undergo condensation reactions, while the other functional groups can be used to impart specific properties to the resulting polymer. For instance, the nitro group could be reduced to an amine after polymerization to create a reactive polymer capable of further cross-linking or functionalization. The bulky isopropyl group would likely influence the polymer's physical properties, such as its glass transition temperature and solubility. While this is a speculative application, the versatility of the starting molecule makes it an interesting candidate for research in advanced polymer synthesis.[14][15][16]

Potential as an Antioxidant

Phenolic compounds are well-known for their antioxidant properties, which arise from the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals.[17][18] While the presence of an electron-withdrawing nitro group might reduce the antioxidant capacity compared to its non-nitrated parent compound, some nitro-containing compounds have demonstrated significant antioxidant activity.[19][20] Further research is needed to quantify the antioxidant potential of this compound and its derivatives.

Safety and Handling

This compound, like other nitrophenols, should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1][2][13][21]

Recommended Handling Procedures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.[12][22]

Conclusion and Future Outlook

This compound is a molecule with significant, yet largely unexplored, industrial potential. Its primary value lies in its role as a chemical intermediate, particularly for the synthesis of agrochemicals and dyes. The straightforward reduction of its nitro group to an amine unlocks a wide range of synthetic possibilities.

For researchers and professionals in the chemical industry, this compound represents an opportunity for innovation. Further research into its reactivity and the development of efficient and scalable synthetic routes to high-value downstream products could lead to the development of new and improved agrochemicals, pharmaceuticals, and advanced materials. The exploration of its potential in polymer chemistry and as an antioxidant also warrants further investigation. As the demand for novel and effective chemical compounds continues to grow, versatile intermediates like this compound will undoubtedly play an increasingly important role.

References

- 1. This compound | 60515-72-2 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. US10772327B2 - Herbicide composition containing isopropylamine caprylate - Google Patents [patents.google.com]

- 5. FUNGICIDAL COMPOSITIONS - Patent 3240415 [data.epo.org]

- 6. CN102361551B - Use of synthetic and biological fungicides in combination for controlling harmful fungi - Google Patents [patents.google.com]

- 7. US20060270557A1 - Herbicide formulation - Google Patents [patents.google.com]

- 8. JPH03271278A - 2-anilinopyrimidine derivative and agricultural and horticultural fungicide - Google Patents [patents.google.com]

- 9. WO2013186695A1 - Herbicide formulations - Google Patents [patents.google.com]

- 10. US5994269A - Method of preparing glyphosate herbicide formulations - Google Patents [patents.google.com]

- 11. spectrabase.com [spectrabase.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. synquestlabs.com [synquestlabs.com]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide on the Environmental Fate and Transport of 2-Isopropyl-4-nitrophenol

Introduction

2-Isopropyl-4-nitrophenol is a substituted aromatic compound belonging to the class of nitrophenols. While specific large-scale industrial applications of this compound are not widely documented, its structural similarity to other environmentally significant nitrophenols, which are used in the synthesis of pesticides, herbicides, and pharmaceuticals, warrants a thorough investigation of its environmental fate and transport.[1] The presence of both a hydrophobic isopropyl group and a polar nitro group suggests that its behavior in the environment will be complex, influencing its partitioning between soil, water, and air, as well as its susceptibility to various degradation processes.

This technical guide provides a comprehensive overview of the anticipated environmental fate and transport of this compound. In the absence of extensive empirical data for this specific compound, this guide synthesizes information from closely related analogues, such as 4-nitrophenol and other alkylated nitrophenols, and outlines standardized methodologies for its experimental evaluation. This approach provides a robust framework for researchers, scientists, and drug development professionals to assess its potential environmental impact.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution of a chemical is fundamentally governed by its physicochemical properties. For this compound, a combination of computed and limited experimental data provides initial insights into its likely behavior.

| Property | Value | Source | Note |

| Molecular Formula | C₉H₁₁NO₃ | [2] | - |

| Molecular Weight | 181.19 g/mol | [2] | - |

| Melting Point | 86 °C | [3] | Experimental |

| Boiling Point | 294.3 ± 33.0 °C at 760 mmHg | [3] | Predicted |

| pKa | 7.62 ± 0.22 | [2] | Predicted. Indicates that it will exist partially as an anion in typical environmental pH ranges. |

| log Kow (Octanol-Water Partition Coefficient) | 2.4 | [4] | Computed. Suggests a moderate potential for bioaccumulation and sorption to organic matter. |

| Water Solubility | - | - | Experimental data is not readily available. Predicted to have moderate solubility based on its structure. |

| Vapor Pressure | - | - | Experimental data is not readily available. Likely to be low due to the polar nitro and hydroxyl groups. |

Causality Behind Property Significance:

-

pKa: The predicted pKa of 7.62 is critical. In natural waters with a pH typically ranging from 6 to 9, a significant fraction of this compound will exist in its ionized (phenolate) form. The anionic form is generally more water-soluble and less volatile than the neutral form, which will significantly influence its mobility in water and partitioning into sediment and biota.

-

log Kow: The computed log Kow of 2.4 suggests a moderate tendency to partition from water into organic phases, such as the lipids of aquatic organisms and the organic matter in soil and sediment. This value is a key input for models predicting bioaccumulation and soil sorption.

Environmental Fate: Degradation and Transformation Processes

The persistence of this compound in the environment is determined by a combination of biotic and abiotic degradation processes.

Biodegradation: The Primary Dissipation Pathway

Microbial degradation is anticipated to be the most significant process for the removal of this compound from soil and water.[5] Studies on analogous nitrophenols have identified two primary aerobic biodegradation pathways: the hydroquinone pathway and the hydroxyquinol pathway.[6][7]

Hydroquinone Pathway (Predominant in Gram-negative bacteria):

This pathway involves the initial removal of the nitro group to form an intermediate, which is then further degraded. For 4-nitrophenol, this intermediate is hydroquinone.[8] It is plausible that this compound would be initially converted to isopropyl-hydroquinone.

Hydroxyquinol Pathway (Predominant in Gram-positive bacteria):

In this pathway, the nitro group is initially hydroxylated, leading to the formation of a substituted catechol, which is subsequently cleaved. For 4-nitrophenol, this leads to 1,2,4-benzenetriol.[7][9] For this compound, the likely intermediate would be isopropyl-nitrocatechol.

Diagram: Proposed Aerobic Biodegradation Pathways for this compound

Caption: Proposed aerobic biodegradation pathways for this compound.

Experimental Protocol: Ready Biodegradability (OECD 301)

To experimentally assess the biodegradability of this compound, the OECD 301 "Ready Biodegradability" test series provides a standardized framework.[6][10][11] The Manometric Respirometry Test (OECD 301F) is a suitable choice.

Objective: To determine if this compound is readily biodegradable under aerobic conditions.

Principle: The consumption of oxygen by microorganisms metabolizing the test substance is measured in a closed respirometer.

Methodology:

-

Preparation of Mineral Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline.

-

Inoculum: Obtain activated sludge from a domestic wastewater treatment plant. The inoculum should be prepared according to the guideline to ensure a standardized microbial population.

-

Test Setup:

-

Test Vessels: Set up multiple respirometer flasks.

-

Test Substance: Add a known concentration of this compound (typically 100 mg/L) to the test vessels containing the mineral medium.

-

Inoculum: Inoculate the flasks with the prepared activated sludge.

-

Control Vessels: Prepare blank controls containing only the inoculum and mineral medium to measure endogenous respiration.

-

Reference Compound: Run a parallel test with a readily biodegradable reference compound (e.g., sodium benzoate) to validate the activity of the inoculum.

-

-

Incubation: Incubate the flasks at a constant temperature (20-24°C) in the dark for 28 days. Continuously stir the contents.

-

Measurement: Monitor the oxygen consumption in each flask over the 28-day period using the respirometer's pressure sensors.

-

Data Analysis:

-

Calculate the percentage of biodegradation based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of this compound.

-

A substance is considered readily biodegradable if it reaches at least 60% degradation within a 10-day window during the 28-day test.[11]

-

Abiotic Degradation: Photodegradation and Hydrolysis

Photodegradation:

Nitrophenols are known to undergo photolysis in the presence of sunlight.[5] The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days.[12] In aquatic environments, direct photolysis is expected to be a significant degradation pathway in the upper sunlit layers of water bodies, with half-lives ranging from one to eight days in freshwater.[5] The isopropyl group may slightly alter the absorption spectrum and quantum yield compared to 4-nitrophenol, but phototransformation is still expected to be a relevant process.

Experimental Protocol: Phototransformation of Chemicals in Water (OECD 316)

Objective: To determine the rate of direct photolysis of this compound in water.

Principle: A solution of the test substance in pure water is irradiated with light of a known spectrum and intensity, and the decrease in concentration is monitored over time.

Methodology:

-

Sample Preparation: Prepare a sterile, buffered aqueous solution of this compound.

-

Irradiation: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp). The spectral distribution and intensity of the light should be well-characterized.

-

Test and Control Samples: Expose test samples to the light source. Maintain dark controls at the same temperature to account for any non-photolytic degradation.

-

Sampling and Analysis: At various time points, withdraw samples from both the irradiated and dark control solutions. Analyze the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the first-order rate constant and the photolysis half-life of the compound.

Hydrolysis:

Hydrolysis is the reaction of a substance with water. For many nitrophenols, hydrolysis is not a significant degradation pathway under typical environmental pH conditions (pH 5-9). Given the stability of the phenol and nitro groups on the aromatic ring, significant hydrolysis of this compound is not anticipated.

Environmental Transport: Mobility and Partitioning

The movement of this compound between air, water, and soil is a critical aspect of its environmental risk assessment.

Mobility in Soil and Water

The mobility of this compound in soil is primarily controlled by its sorption to soil organic matter and clay particles. The octanol-water partition coefficient (log Kow) of 2.4 suggests moderate sorption potential. Compounds with higher sorption tend to be less mobile and have a lower potential to leach into groundwater.[13] However, the partial ionization of this compound at environmental pH levels will increase its water solubility and potentially enhance its mobility.

Experimental Protocol: Adsorption/Desorption using a Batch Equilibrium Method (OECD 106)

Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) of this compound.

Principle: A solution of the test substance is equilibrated with a soil sample of known organic carbon content. The distribution of the substance between the soil and aqueous phases is measured.

Methodology:

-

Soil Selection: Select a range of soils with varying organic carbon content and texture.

-

Test Solution: Prepare an aqueous solution of this compound of known concentration.

-

Equilibration: Add the test solution to the soil samples in centrifuge tubes. Shake the tubes for a predetermined time to reach equilibrium.

-

Phase Separation: Centrifuge the tubes to separate the soil from the aqueous phase.

-

Analysis: Analyze the concentration of this compound in the aqueous phase. The amount sorbed to the soil is determined by the difference from the initial concentration.

-

Data Analysis: Calculate the soil-water distribution coefficient (Kd) for each soil. Normalize Kd to the organic carbon content of the soil to obtain the Koc value.

Diagram: Environmental Fate and Transport Workflow

Caption: Key processes governing the environmental fate and transport of this compound.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues. The log Kow is a primary indicator of bioaccumulation potential. With a log Kow of 2.4, this compound is not expected to significantly bioaccumulate in most aquatic organisms.[14][15] Rapid metabolism and excretion of more polar metabolites would further limit its bioaccumulation potential.[15]

Volatilization

The tendency of a chemical to move from water or soil into the air is determined by its vapor pressure and Henry's Law constant. While experimental data for this compound is lacking, the presence of the polar hydroxyl and nitro groups suggests a low vapor pressure. Additionally, its partial ionization in water will further reduce its tendency to volatilize.[5]

Ecotoxicity: Potential Effects on Environmental Receptors

Assessing the ecotoxicity of this compound is crucial for understanding its potential to harm aquatic and terrestrial organisms. In the absence of specific data, information from analogous compounds can provide an initial assessment.

Ecotoxicity Data for Analogous Compounds:

| Organism | Endpoint | Value (mg/L) | Compound | Source |

| Vibrio fischeri (bacterium) | 5-min EC50 | 0.01 | 4-isopropylphenol | - |

| Ceriodaphnia dubia (invertebrate) | 48-h EC50 | 10.1 | 4-isopropylphenol | - |

Note: The ecotoxicity of this compound may differ due to the presence of the nitro group.

Experimental Protocols for Ecotoxicity Testing:

A tiered approach to ecotoxicity testing is recommended, starting with acute tests on representatives of different trophic levels.

-

Algae: OECD 201, Alga, Growth Inhibition Test. [1][8][16] This test assesses the effect of the substance on the growth of freshwater algae over 72 hours.

-

Invertebrates: OECD 202, Daphnia sp. Acute Immobilisation Test. [9][14][17] This test determines the concentration that immobilizes 50% of the daphnids within 48 hours. For chronic effects, the OECD 211, Daphnia magna Reproduction Test can be conducted.[13][18][19][20]

-

Fish: OECD 203, Fish, Acute Toxicity Test. [15][21][22] This test determines the lethal concentration (LC50) for fish over a 96-hour exposure period.

Analytical Methods for Environmental Monitoring

Reliable analytical methods are essential for studying the environmental fate of this compound and for monitoring its presence in environmental samples. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a suitable technique for the analysis of nitrophenols in water and soil extracts. Gas Chromatography (GC) coupled with MS can also be used, potentially after a derivatization step to improve volatility.

Conclusion and Future Research

This technical guide provides a foundational understanding of the likely environmental fate and transport of this compound, based on its chemical structure and data from analogous compounds. The primary anticipated degradation pathway is microbial biodegradation in soil and water. Photodegradation is also expected to contribute to its dissipation in sunlit environments. Its mobility will be influenced by a balance between its moderate sorption potential and its tendency to ionize at environmental pH. Significant bioaccumulation is not expected.

A critical need exists for empirical data specific to this compound to validate these predictions and to conduct a comprehensive environmental risk assessment. Future research should prioritize the experimental determination of its key physicochemical properties, biodegradation and photodegradation rates, soil sorption coefficients, and its acute and chronic toxicity to a range of aquatic organisms using standardized OECD protocols.

References

- 1. shop.fera.co.uk [shop.fera.co.uk]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Biodegradation of the nitroaromatic herbicide dinoseb (2-sec-butyl-4,6-dinitrophenol) under reducing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 7. filab.fr [filab.fr]

- 8. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 9. biotecnologiebt.it [biotecnologiebt.it]

- 10. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 11. contractlaboratory.com [contractlaboratory.com]

- 12. lcslaboratory.com [lcslaboratory.com]

- 13. OECD 211: Daphnia magna Reproduction Test | ibacon GmbH [ibacon.com]

- 14. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 17. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 18. oecd.org [oecd.org]

- 19. biotecnologiebt.it [biotecnologiebt.it]

- 20. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]

- 21. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 22. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

An In-Depth Technical Guide to 2-Isopropyl-4-nitrophenol: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-isopropyl-4-nitrophenol, a substituted nitrophenol with a rich history and evolving significance in chemical synthesis and potential therapeutic applications. From its first documented synthesis in the late 19th century to its current role as a versatile chemical intermediate, this document delves into the historical context of its discovery, detailed physicochemical properties, established and modern synthetic protocols, and its emerging applications, particularly in the realm of drug development. This guide is intended to be a valuable resource for researchers and professionals by integrating historical perspective with contemporary technical data and field-proven insights.

Introduction: The Significance of a Substituted Phenol

This compound, with the chemical formula C₉H₁₁NO₃, is an aromatic organic compound characterized by a phenol ring substituted with an isopropyl group at the ortho position and a nitro group at the para position.[1] The presence of these functional groups imparts specific chemical reactivity and physical properties to the molecule, making it a subject of interest for both fundamental chemical research and practical applications. The electron-withdrawing nature of the nitro group and the steric and electronic influence of the isopropyl group create a unique chemical entity with potential for further functionalization and a range of biological activities. This guide will explore the journey of this compound from its initial discovery in the annals of 19th-century chemistry to its contemporary relevance.

A Journey Through Time: The Discovery and History of this compound

The first documented synthesis of this compound is credited to the Italian chemist M. Fileti in 1886. In his work published in the Gazzetta Chimica Italiana, Fileti reported the successful nitration of ortho-isopropylphenol using a mixture of nitric and acetic acids. This pioneering work was a part of the broader exploration of electrophilic aromatic substitution reactions on substituted phenols, a cornerstone of organic chemistry that was being systematically developed during that era.

The late 19th century was a period of immense progress in understanding the reactivity of aromatic compounds, following August Kekulé's groundbreaking proposal of the structure of benzene in 1865.[2] The development of nitration as a method to functionalize aromatic rings was a key area of investigation. Fileti's synthesis of this compound contributed to the growing body of knowledge on how different substituent groups on a benzene ring influence the position of incoming electrophiles. His choice of starting material, ortho-isopropylphenol, allowed for the investigation of the directing effects of both a hydroxyl and an isopropyl group.

Further historical context can be found in comprehensive chemical encyclopedias such as Beilstein's Handbuch der Organischen Chemie, which has been meticulously documenting organic compounds and their reactions since 1881.[3][4] These historical records provide a valuable lineage for understanding the development of synthetic methodologies and the initial characterization of compounds like this compound.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are crucial for its handling, application, and further chemical transformations. Below is a summary of its key properties.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 305-72-6 | Thermo Fisher Scientific[5] |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | PubChem[1] |

| Appearance | Not specified in readily available literature | |

| Melting Point | Not specified in readily available literature | |

| Boiling Point | Not specified in readily available literature | |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents | General principle for similar compounds |

| pKa | Not experimentally determined in readily available literature |

Synthesis Methodologies: From Historical Precedent to Modern Protocols

The synthesis of this compound primarily relies on the electrophilic nitration of 2-isopropylphenol. The core principle of this reaction has remained the same since Fileti's initial discovery, though modern protocols have been refined for improved yield, selectivity, and safety.

The Historical Approach: Nitration with Nitric and Acetic Acids

As first described by Fileti, the nitration of 2-isopropylphenol can be achieved using a mixture of nitric acid and a milder acidic medium like acetic acid. This approach avoids the harsh conditions of mixed acid (nitric and sulfuric acids) which can lead to oxidation and the formation of undesired byproducts.

Conceptual Experimental Protocol (Based on Historical Method):

-

Dissolution: Dissolve 2-isopropylphenol in glacial acetic acid in a flask.

-

Cooling: Cool the solution in an ice bath to maintain a low temperature.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and glacial acetic acid dropwise to the phenol solution while stirring vigorously. The temperature should be carefully monitored and kept low to control the reaction rate and prevent side reactions.

-

Reaction Quenching: After the addition is complete, pour the reaction mixture into a large volume of ice-cold water to precipitate the crude product.

-

Isolation and Purification: The solid product is then collected by filtration, washed with cold water to remove residual acids, and purified by recrystallization from a suitable solvent.

Modern Synthetic Protocols

Contemporary synthesis of nitrophenols often employs milder and more selective nitrating agents to enhance safety and product purity.

A representative modern protocol for the synthesis of a related compound, 4-isopropyl-2-nitrophenol, involves the direct nitration of 4-hydroxycumene (p-isopropylphenol) with nitric acid in an aqueous suspension.[6] A similar approach can be adapted for the synthesis of this compound from 2-isopropylphenol.

Detailed Experimental Protocol (Adapted from Modern Methods):

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, place 2-isopropylphenol.

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Nitrating Agent: Slowly add a dilute solution of nitric acid dropwise to the stirred 2-isopropylphenol. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is poured into ice water. The precipitated solid is filtered, washed with cold water until the washings are neutral, and then dried.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol-water mixture).

Causality Behind Experimental Choices:

-

Low Temperature: The nitration of phenols is a highly exothermic reaction.[7] Maintaining a low temperature is critical to prevent over-nitration (the introduction of multiple nitro groups), oxidation of the phenol, and the formation of tarry byproducts.

-

Controlled Addition of Nitrating Agent: Slow, dropwise addition of the nitrating agent ensures that the concentration of the electrophile (nitronium ion, NO₂⁺) remains low, which helps to control the reaction rate and prevent a dangerous exotherm.

-

Choice of Solvent/Medium: The use of acetic acid in the historical method or an aqueous medium in modern adaptations helps to moderate the reactivity of nitric acid compared to the highly aggressive mixture of nitric and sulfuric acids.

Visualizing the Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

The Underlying Chemistry: Reaction Mechanism

The synthesis of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism. This is a fundamental reaction type in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring.[2][8]

-

Generation of the Electrophile: In the presence of an acid catalyst (like acetic acid or another molecule of nitric acid), nitric acid is protonated and then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺).

-

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the nitronium ion. The hydroxyl and isopropyl groups are both ortho-, para-directing and activating substituents.[8] The bulky isopropyl group at the ortho position can sterically hinder attack at the other ortho position, favoring substitution at the para position.

-

Formation of the Sigma Complex (Arenium Ion): The attack of the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A weak base (such as water or the conjugate base of the acid used) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Caption: The electrophilic aromatic substitution mechanism for the nitration of 2-isopropylphenol.

Applications and Future Directions: A Compound of Growing Interest

While historically significant as an example of electrophilic aromatic substitution, this compound and related nitrophenols are gaining attention for their potential applications in various fields, particularly in drug development and as chemical intermediates.

-

Intermediate in Chemical Synthesis: The nitro and hydroxyl groups of this compound can be readily converted into other functional groups, making it a valuable building block for the synthesis of more complex molecules. For instance, the nitro group can be reduced to an amine, which can then undergo a variety of reactions to form amides, sulfonamides, and other nitrogen-containing compounds.

-

Potential Pharmacological Activity: Nitrophenols as a class have been investigated for a range of biological activities. The introduction of a nitro group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active phenols suggests potential for further investigation.[3] For example, the parent compound, 2-isopropylphenol (o-cumenol), is a known constituent of some essential oils and has been studied for its antimicrobial properties. The nitrated derivative may exhibit modulated or entirely new biological activities.

-